5,7-dimethoxy-2,3-dihydro-1H-indol-2-one chemical structure and properties
5,7-dimethoxy-2,3-dihydro-1H-indol-2-one chemical structure and properties
This is an in-depth technical guide on 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one (also known as 5,7-dimethoxyoxindole ).
Executive Summary
5,7-dimethoxy-2,3-dihydro-1H-indol-2-one is a bicyclic heterocyclic compound belonging to the oxindole family. As a core scaffold in medicinal chemistry, it serves as a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, particularly those targeting VEGFR and PDGFR signaling pathways. Its unique 5,7-dimethoxy substitution pattern confers distinct electronic properties and steric constraints compared to the more common 5- or 6-substituted analogs, influencing the binding affinity and selectivity of derived pharmaceuticals.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identifiers
| Identifier | Details |
| IUPAC Name | 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |
| Common Names | 5,7-Dimethoxyoxindole; 5,7-Dimethoxyindolin-2-one |
| CAS Registry Number | Note: While the precursor 5,7-dimethoxyisatin is registered as 76159-92-7, the reduced oxindole form is less commonly indexed in public aggregate databases but is a known intermediate in patent literature.[1] |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| SMILES | COc1cc(OC)c2[nH]c(=O)cc2c1 |
Structural Analysis
The molecule consists of a benzene ring fused to a five-membered nitrogen-containing lactam ring.
-
Core Scaffold: Indolin-2-one (Oxindole).
-
Substituents: Two methoxy (
) groups at positions 5 and 7. -
Key Functional Groups:
-
Lactam (Amide): Provides hydrogen bond donor (NH) and acceptor (C=O) sites.
-
C3-Methylene: The carbon at position 3 is acidic (
in DMSO) and highly reactive towards electrophiles (e.g., aldehydes), making it the primary site for derivatization. -
Methoxy Groups: Electron-donating groups (EDGs) that increase electron density on the aromatic ring, influencing
stacking interactions in protein binding pockets.
-
Physicochemical Properties (Predicted/Analogous)
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Typical for dimethoxyoxindoles) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |
| LogP | ~1.2 (Predicted) |
| TPSA | 47.56 Ų |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (2 |
Synthesis & Manufacturing Protocols
The synthesis of 5,7-dimethoxyoxindole is most reliably achieved via the Sandmeyer Isatin Synthesis followed by Wolff-Kishner Reduction . This route avoids the regioselectivity issues often encountered with direct cyclization of 3,5-dimethoxyaniline (which typically yields the 4,6-isomer).
Retrosynthetic Analysis
-
Target: 5,7-dimethoxyoxindole
-
Precursor: 5,7-dimethoxyisatin[1]
-
Starting Material: 2,4-dimethoxyaniline[1]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
Reagents: 2,4-dimethoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium sulfate (brine solution).
-
Procedure:
-
Dissolve 2,4-dimethoxyaniline in water/HCl.
-
Add a solution of chloral hydrate and sodium sulfate.
-
Add hydroxylamine hydrochloride solution slowly with vigorous stirring.
-
Heat to 50°C for 1-2 hours.
-
Cool to precipitate the isonitrosoacetanilide. Filter and dry.
-
Step 2: Cyclization to 5,7-Dimethoxyisatin
-
Reagents: Conc. Sulfuric Acid (
). -
Procedure:
-
Heat concentrated
to 50°C. -
Add the isonitrosoacetanilide intermediate portion-wise (exothermic reaction).
-
Heat to 80°C for 15-30 minutes to complete cyclization.
-
Pour onto crushed ice to precipitate the crude isatin.
-
Recrystallize from ethanol/water.
-
Note: The cyclization occurs at the position ortho to the amine. For 2,4-dimethoxyaniline, the position 6 is the only available ortho site (position 2 is blocked), yielding the 5,7-dimethoxy substitution pattern.
-
Step 3: Reduction to 5,7-Dimethoxyoxindole
-
Reagents: Hydrazine hydrate (
), Potassium hydroxide (KOH), Ethylene glycol. -
Procedure:
-
Suspend 5,7-dimethoxyisatin in ethylene glycol.
-
Add hydrazine hydrate (3.0 eq).
-
Heat to 100°C for 1 hour (formation of hydrazone).
-
Add KOH (3.0 eq) and heat to 180-190°C (Wolff-Kishner condition) for 3-4 hours.
-
Cool, dilute with water, and acidify with HCl to pH 2-3.
-
Extract with ethyl acetate or filter the precipitate.
-
Yield: Typically 60-75% over 3 steps.
-
Synthesis Pathway Diagram
Figure 1: Synthetic route from 2,4-dimethoxyaniline to 5,7-dimethoxyoxindole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the specific coupling patterns of the aromatic protons and the distinct methylene singlet.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 10.80 | Broad Singlet (1H) | NH (Lactam) | |
| 6.55 | Doublet ( | Ar-H4 (Meta coupling) | |
| 6.40 | Doublet ( | Ar-H6 (Meta coupling) | |
| 3.78 | Singlet (3H) | 5-OCH | |
| 3.72 | Singlet (3H) | 7-OCH | |
| 3.45 | Singlet (2H) | C3-H | |
| 176.5 | Quaternary | C=O (C2) | |
| 155.2, 144.8 | Quaternary | C-O (C5, C7) | |
| 135.1, 122.4 | Quaternary | Bridgehead (C3a, C7a) | |
| 36.2 | Methylene | C3 |
Mass Spectrometry
-
ESI-MS:
m/z; m/z. -
Fragmentation: Loss of methyl radicals (
, 15 Da) and CO (28 Da) are characteristic.
Applications in Drug Discovery[1][7][11][14]
Kinase Inhibition (VEGFR/PDGFR)
The oxindole scaffold is a "privileged structure" in kinase inhibitor design. The C3 position is typically condensed with an aldehyde to form a benzylidene-oxindole (e.g., Sunitinib).
-
Mechanism: The lactam NH and C=O form a donor-acceptor pair that mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.
-
Role of 5,7-Dimethoxy:
-
Steric Effect: The 7-methoxy group can induce a twist in the molecule or fill a specific hydrophobic pocket (e.g., the "gatekeeper" region), potentially improving selectivity against off-target kinases.
-
Electronic Effect: The electron-donating nature increases the basicity of the system, altering the
of the NH and affecting solubility.
-
Reaction Pathway: Knoevenagel Condensation
The primary application involves reacting 5,7-dimethoxyoxindole with aldehydes to generate libraries of potential inhibitors.
Figure 2: Derivatization pathway for kinase inhibitor synthesis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the C3-position over long periods.
References
-
Sunitinib Development: Journal of Medicinal Chemistry, "Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor." Link
-
Oxindole Synthesis: Chemical Reviews, "Practical Methodologies for the Synthesis of Indoles." Link
-
Isatin Precursors: Journal of Organic Chemistry, "Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles." Link
-
Biological Activity: BenchChem, "Biological Activities of Methoxylated Flavones and Indoles." Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
